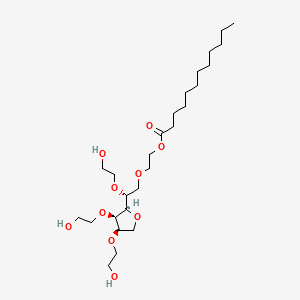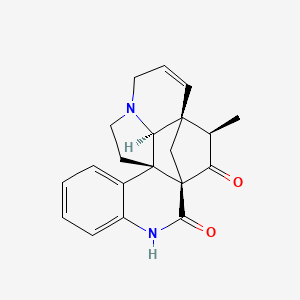
ポリオキシエチレンソルビタンモノパルミテート
概要
説明
2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate, also known as polysorbate 40, is a non-ionic surfactant widely used in various industries. It is a derivative of sorbitol and palmitic acid, with approximately 20 moles of ethylene oxide per mole of sorbitol. This compound is known for its emulsifying, dispersing, and stabilizing properties, making it valuable in food production, cosmetics, pharmaceuticals, and other applications .
科学的研究の応用
2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate has numerous scientific research applications:
Chemistry: Used as an emulsifier and dispersing agent in various chemical formulations.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the preparation of biological samples.
Industry: Applied in the production of cosmetics, food products, and personal care items due to its emulsifying and stabilizing properties
作用機序
Target of Action
Polyoxyethylene sorbitan monopalmitate, also known as Tween 40 , is a non-ionic surfactant . Its primary targets are the lipid components of cell membranes. It interacts with these components to alter the membrane’s properties, facilitating various processes such as solubilization, emulsification, and protein stabilization .
Mode of Action
Tween 40 interacts with its targets through hydrophilic and hydrophobic interactions . The hydrophilic (water-attracting) part of the molecule interacts with water, while the hydrophobic (water-repelling) part interacts with lipids. This dual interaction allows Tween 40 to insert itself into lipid membranes, reducing surface tension and facilitating the mixing of oil and water .
Biochemical Pathways
Tween 40 does not directly participate in biochemical pathways. Instead, it affects the physical properties of biological systems, influencing the behavior of proteins and lipids. For example, it can prevent protein aggregation and stabilize proteins against unfolding .
Pharmacokinetics
Small amounts of polyoxyethylene sorbitans, including Tween 40, are absorbed by the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its structure and the environment in which it is used. The acute toxicity of Tween 40 is very low .
Result of Action
The primary result of Tween 40’s action is the formation of stable mixtures of oil and water, known as emulsions. This property is widely used in food, cosmetics, and pharmaceuticals to improve texture, stability, and bioavailability . In biopharmaceuticals, Tween 40 can stabilize proteins against unfolding .
Action Environment
The action of Tween 40 is influenced by various environmental factors. For example, temperature can affect the compound’s ability to form emulsions. Additionally, the presence of other substances, such as salts or proteins, can also influence the efficacy and stability of Tween 40 .
準備方法
2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate is synthesized through the esterification of sorbitol with palmitic acid, followed by ethoxylation. The reaction involves the condensation of sorbitol and its mono- and dianhydrides with edible commercial palmitic acid, using approximately 20 moles of ethylene oxide per mole of sorbitol . The process typically occurs under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation and product purity.
化学反応の分析
2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate undergoes various chemical reactions, including:
Esterification: The initial synthesis involves esterification of sorbitol with palmitic acid.
Ethoxylation: The addition of ethylene oxide to the esterified product.
Saponification: When treated with sodium hydroxide, the compound can undergo saponification, yielding fatty acids and polyols.
Oxidation and Reduction: These reactions can occur under specific conditions, but they are less common in industrial applications.
Common reagents used in these reactions include palmitic acid, ethylene oxide, and sodium hydroxide. The major products formed include polyoxyethylene sorbitan monopalmitate, fatty acids, and polyols .
類似化合物との比較
2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate is part of a family of compounds known as polysorbates. Similar compounds include:
Polyoxyethylene sorbitan monolaurate (polysorbate 20): Used in similar applications but with a shorter fatty acid chain.
Polyoxyethylene sorbitan monostearate (polysorbate 60): Contains a longer fatty acid chain, providing different emulsifying properties.
Polyoxyethylene sorbitan monooleate (polysorbate 80): Has an unsaturated fatty acid chain, offering unique stability characteristics.
2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in stabilizing emulsions in various formulations .
特性
IUPAC Name |
2-[(2R)-2-[(2R,3R,4R)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O10/c1-2-3-4-5-6-7-8-9-10-11-24(30)34-19-18-31-20-22(32-15-12-27)26-25(35-17-14-29)23(21-36-26)33-16-13-28/h22-23,25-29H,2-21H2,1H3/t22-,23-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFKFHLTUCJZJO-OQUNMALSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCC(C1C(C(CO1)OCCO)OCCO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OCCOC[C@H]([C@@H]1[C@@H]([C@@H](CO1)OCCO)OCCO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [MSDSonline] | |
| Record name | Polyoxyethylene sorbitan monopalmitate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6762 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9005-66-7 | |
| Record name | Polysorbate 40 [USAN:INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sorbitan, monohexadecanoate, poly(oxy-1,2-ethanediyl) derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYOXYETHYLENE SORBITAN MONOPALMITATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1928 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1154919.png)

